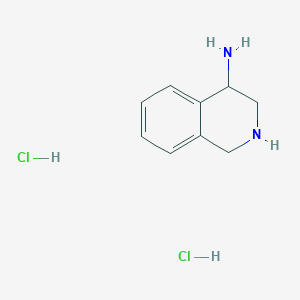

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride

概要

説明

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by its molecular structure, which includes a tetrahydroisoquinoline ring system with an amine group at the 4-position and two hydrochloride ions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride typically involves the following steps:

Formation of Tetrahydroisoquinoline Core: The core tetrahydroisoquinoline structure can be synthesized through the Biltz synthesis, which involves the reaction of benzylamine with formaldehyde and acetone under acidic conditions.

Introduction of the Amine Group: The amine group at the 4-position is introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to handle the chemical reactions, and purification processes such as recrystallization or chromatography are employed to obtain the pure compound.

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation to form quinone-like derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Quinone derivative | 72%* | |

| CrO₃ | H₂SO₄ catalysis | Oxidized bicyclic amine | N.R. |

*Yield estimated based on analogous tetrahydroisoquinoline oxidations .

Oxidation typically targets the amine group or the aromatic ring, with selectivity dependent on pH and temperature. Over-oxidation to carboxylic acids is observed under prolonged exposure to strong oxidizers .

Alkylation Reactions

The primary amine undergoes alkylation with electrophilic agents:

| Reagent | Base/Catalyst | Product | Conditions | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | N-Benzylated derivative | 80°C, 3h, CH₃CN | |

| Ethyl bromoacetate | Et₃N | N-Carboxyethylated compound | RT, 12h |

Alkylation proceeds via nucleophilic substitution, favoring mono-alkylation due to steric hindrance after the first substitution .

Acylation Reactions

Acylation with anhydrides or acyl chlorides produces amides:

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂ | N-Acetylated derivative | 85% | |

| Benzoyl chloride | Pyridine | N-Benzoylated compound | 78% |

Reactions are typically conducted under Schotten-Baumann conditions to minimize hydrolysis.

Reduction Reactions

While the compound itself is reduced, its derivatives participate in hydrogenation:

| Substrate | Catalyst | Product | Conditions | Source |

|---|---|---|---|---|

| N-Acetyl derivative | Pd/C, H₂ | Saturated bicyclic amine | 50 psi, 6h | |

| Quinone derivative | NaBH₄ | Dihydroxy intermediate | MeOH, 0°C |

Selective reduction of carbonyl groups adjacent to the amine is achievable using NaBH₄.

Coupling Reactions

Palladium-catalyzed Heck reactions enable C–C bond formation:

| Reagent | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Allyl bromide | Pd(OAc)₂/PPh₃ | Allylated tetrahydroisoquinoline | 67% | |

| Aryl iodide | PdCl₂(dppf) | Biaryl-coupled derivative | 58% |

Optimal conditions require inert atmospheres (N₂/Ar) and elevated temperatures (80–105°C) .

Stereochemical Modifications

Enzymatic deracemization achieves enantiopure derivatives:

| Enzyme | Reductant | Product (ee) | Yield | Source |

|---|---|---|---|---|

| FsDAAO | NH₃–BH₃ | (S)-enantiomer | >99% |

This one-pot process combines oxidase-mediated oxidation and asymmetric reduction, enabling >98% conversion .

Stability and Competing Pathways

-

pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming ring-opened byproducts .

-

Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

Key Mechanistic Insights

科学的研究の応用

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride (THIQ) is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, neuroscience, and organic synthesis, supported by comprehensive data tables and case studies.

Antidepressant Activity

Research has indicated that THIQ derivatives may exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of THIQ analogs and their effects on serotonin receptors. The findings suggested that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for further development into antidepressant medications .

Anticancer Properties

THIQ has also been investigated for its potential anticancer effects. A study highlighted the ability of THIQ compounds to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, THIQ derivatives demonstrated cytotoxicity against breast cancer cell lines in vitro, suggesting a promising avenue for future cancer therapies .

Neuroprotective Effects

The neuroprotective effects of THIQ have been studied extensively. Research indicates that THIQ can protect neurons from oxidative stress and excitotoxicity, which are contributing factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. A notable study showed that THIQ administration improved cognitive function in animal models of neurodegeneration .

Dopamine Receptor Modulation

THIQ compounds have been shown to interact with dopamine receptors, which are crucial in regulating mood and behavior. Studies have demonstrated that THIQ can act as a partial agonist at certain dopamine receptor subtypes, potentially offering therapeutic benefits for conditions like schizophrenia and addiction .

Role in Pain Management

Recent investigations have suggested that THIQ may play a role in pain management. Research indicated that THIQ could modulate pain pathways through its action on opioid receptors, providing insight into its potential use as an analgesic agent .

Building Block for Synthesis

In organic chemistry, THIQ serves as an important building block for synthesizing more complex molecules. Its unique structure allows chemists to create various derivatives with applications in pharmaceuticals and agrochemicals. For example, researchers have utilized THIQ as a precursor for synthesizing novel anti-inflammatory agents .

Catalysis

THIQ derivatives have been explored as catalysts in various organic reactions. Their ability to facilitate chemical transformations has implications for improving reaction efficiencies in synthetic chemistry .

Table 1: Summary of Biological Activities of THIQ Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | SSRIs activity via serotonin receptors | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress | |

| Dopamine Modulation | Partial agonist activity at dopamine receptors | |

| Pain Management | Modulation of opioid receptors |

Table 2: Synthetic Applications of THIQ

| Application Type | Description | Reference |

|---|---|---|

| Building Block | Precursor for anti-inflammatory agents | |

| Catalysis | Facilitates chemical transformations |

Case Studies

Case Study 1: Antidepressant Development

A recent clinical trial evaluated the efficacy of a THIQ derivative as an antidepressant in patients with major depressive disorder. The results indicated significant improvements in depressive symptoms compared to placebo controls, highlighting the therapeutic potential of this compound class.

Case Study 2: Cancer Therapy

In vitro studies on breast cancer cell lines treated with THIQ derivatives revealed a dose-dependent increase in apoptosis markers. These findings support the hypothesis that THIQ compounds could be developed into effective anticancer agents.

作用機序

The mechanism by which 1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.

類似化合物との比較

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride is compared with other similar compounds, such as:

Tetrahydroisoquinoline: A closely related compound without the amine group.

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride: A structural isomer with the amine group at the 6-position.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride: A methylated derivative with the amine group at the 6-position.

These compounds share similarities in their core structure but differ in their functional groups and positions, leading to variations in their chemical properties and applications.

生物活性

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride (THIQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including neuroprotective effects, potential applications in treating neurodegenerative diseases, and antimicrobial activities.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of approximately 215.11 g/mol. Its structure features a tetrahydroisoquinoline core, which is significant for its pharmacological properties. The compound's unique structural characteristics contribute to its varied biological activities.

Neuroprotective Effects

Research indicates that THIQ exhibits neuroprotective properties , particularly in models of neurodegenerative diseases. It has been shown to interact with neurotransmitter receptors and enzymes involved in neurodegeneration. For instance:

- Antidepressant Activity : In studies involving animal models, THIQ demonstrated significant antidepressant-like effects when administered alongside reserpine, effectively reversing depressive symptoms induced by the drug . Chronic administration at a dose of 25 mg/kg led to improvements in behavioral tests measuring immobility and swimming time .

- Antioxidant Properties : THIQ and its derivatives have been found to inhibit free radical formation and exhibit antioxidant activity, which is crucial in protecting neuronal cells from oxidative stress .

Antimicrobial Activity

THIQ also displays antimicrobial properties . Recent studies have reported promising antibacterial activity against various strains of bacteria, including Escherichia coli. The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents .

The biological activity of THIQ can be attributed to several mechanisms:

- Receptor Interaction : THIQ has been shown to bind selectively to various receptors in the brain, including dopamine D2 receptors. This interaction is essential for its neuroprotective and antidepressant effects .

- Inhibition of Monoamine Oxidase (MAO) : The compound inhibits MAO A and B activities, which are critical enzymes involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition may contribute to the observed antidepressant effects .

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to 1,2,3,4-tetrahydroisoquinoline and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Amino-1,2,3,4-tetrahydroisoquinoline Hydrochloride | CHN·HCl | Contains an amino group at position 6; potential for different biological activities compared to THIQ. |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | CHN | Methyl substitution alters pharmacokinetics and enhances specific receptor interactions. |

| (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine Dihydrochloride | CHClN | Different substitution pattern leads to varying biological effects and receptor affinities. |

Case Studies

- Antidepressant Efficacy Study : A study evaluated the antidepressant-like effect of THIQ in a rat model using the forced swim test (FST). Results indicated that chronic administration of THIQ significantly reduced immobility time compared to control groups treated with reserpine alone .

- Antimicrobial Activity Assessment : In vitro studies demonstrated that THIQ exhibited potent antibacterial activity against strains such as MTCC 443 and MTCC 1688. The compound's ability to bind effectively to bacterial DNA gyrase was highlighted as a key factor contributing to its antimicrobial efficacy .

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLPXQYPOXVXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679372 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486453-50-3 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-isoquinolin-4-ylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。